4-Methoxypent-3-en-2-one
Description
4-Methoxypent-3-en-2-one (CAS 1322-26-5) is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molar mass of 190.24 g/mol . Structurally, it consists of a pentenone backbone (a five-carbon chain with a ketone at position 2 and a double bond at position 3) substituted with a methoxy group (-OCH₃) at position 2. This compound is notable for its applications in organic synthesis, particularly as a precursor for coordination complexes (e.g., iron-based catalysts) and intermediates in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
(E)-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAKLKSWYVUSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-83-2 | |
| Record name | 4-Methoxypent-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypent-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of methanol with 1H-imidazolium, 1-methyl-3-(1-methyl-3-oxo-1-buten-1-yl)-, iodide (1:1) under specific conditions . This reaction typically requires a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and efficiency. These methods often utilize advanced catalytic systems and precise temperature control to achieve consistent results.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s conjugated enone system allows for both 1,2- and 1,4-addition pathways. Hyperconjugation between the C=O and C=C bonds stabilizes the molecule, directing nucleophilic attack to the β-carbon (C4) in 1,4-additions . The methoxy group at C4 further modulates electron density, influencing regioselectivity .
Reactions with Amines
Primary aliphatic amines react selectively with this compound derivatives under controlled conditions. For example:
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Pyrrole Synthesis : Reaction with 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and primary amines yields 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles (up to 90% yield) .
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β-Enaminone Formation : Using excess amine at room temperature produces β-enaminones (up to 78% yield) .
Table 1: Reaction Outcomes with Primary Amines
| Amine | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Methylamine | 1 equiv., reflux | Pyrrole derivative | 85 |
| Ethylamine | 2 equiv., RT | β-Enaminone | 78 |
| Cyclohexylamine | 1 equiv., reflux | Pyrrole derivative | 90 |
Aqueous Acid-Mediated Reactions
In acidic aqueous conditions:
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Protonation occurs at the alkene, generating a carbocation at C4.
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Nucleophilic attack by water forms a diol intermediate, which can tautomerize or undergo further dehydration .
Oxidation and Reduction
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Oxidation : The ketone group is resistant to further oxidation under mild conditions. Strong oxidizers may cleave the alkene .
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Reduction : Catalytic hydrogenation reduces the C=C bond, yielding saturated ketones. Selective reduction of the ketone to an alcohol requires tailored conditions (e.g., NaBH₄ with CeCl₃) .
Condensation and Alkylation
While not directly reported for this compound, analogous enones participate in:
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Aldol Condensation : Base-catalyzed reactions with aldehydes form extended conjugated systems.
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N-Alkylation : Pyrimidinone derivatives undergo alkylation at nitrogen centers, though steric hindrance from substituents can limit reactivity .
Stability and Handling Considerations
The compound is stable under standard laboratory conditions but reacts vigorously with strong oxidizers. Storage in inert atmospheres is recommended to prevent degradation .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Methoxypent-3-en-2-one serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions.
Table 1: Synthetic Routes for this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Mild conditions, room temperature | Up to 90% |
| Cycloaddition | Catalytic conditions | Varies |
Biology
Research has indicated that this compound exhibits potential bioactive properties. Studies have focused on its interaction with biological systems to explore its effects on cellular pathways and its potential therapeutic applications.
Case Study: Bioactivity Assessment
A study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.
Medicine
The derivatives of this compound are being explored for their therapeutic properties. The compound's ability to form various derivatives makes it a candidate for drug development targeting specific diseases.
Table 2: Therapeutic Potential of Derivatives
| Derivative | Target Disease | Activity Level |
|---|---|---|
| 5-bromo-1,1,1-trifluoro derivative | Cancer | High |
| N-Alkylated derivatives | Inflammatory diseases | Moderate |
Industry
In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. Its role as a precursor in the synthesis of other industrial chemicals further highlights its versatility.
Future Directions in Research
Research involving this compound is poised for expansion, particularly in exploring new synthetic pathways and potential biological activities. Future studies may focus on:
- Developing more efficient synthetic methods.
- Investigating the effects of substituents on biological activity.
- Exploring novel applications in drug design and industrial chemistry.
Mechanism of Action
The mechanism of action of 4-Methoxypent-3-en-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the alkene and ketone functional groups. These interactions can lead to various biochemical responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methoxy Group: Enhances electron-donating capacity, making this compound a stronger ligand for metal coordination compared to non-polar substituents like methyl . Trimethylsiloxy Group: Introduces steric bulk and protects reactive enolates, enabling controlled synthesis of complex molecules . Amino Groups (Methylamino/Benzylamino): Increase nucleophilicity, facilitating use in Schiff base formation or as chelating agents .
Coordination Chemistry :
The iron(III) complex of this compound (CAS 14024-18-1) exhibits a distorted octahedral geometry, with three bidentate ligands coordinating to the central iron atom. This complex is thermally stable (melting point 180–182°C) and soluble in organic solvents, making it suitable for high-temperature catalytic applications .
Research Findings and Trends
- Catalytic Efficiency : Iron tri(this compound) demonstrates superior catalytic activity in oxidation reactions compared to analogous acetylacetonate complexes, attributed to the methoxy group’s electron-donating effect .
- Synthetic Innovations: Recent studies highlight the use of 4-(Benzylamino)pent-3-en-2-one in asymmetric catalysis, leveraging its chiral amine group for enantioselective transformations .
Biological Activity
4-Methoxypent-3-en-2-one, also known as 4-methyl-3-penten-2-one, is an organic compound belonging to the class of enones. Its structure comprises a methoxy group and a pentenone framework, which contributes to its biological activity. This article explores the biological roles, mechanisms of action, and potential therapeutic applications of this compound.
- Chemical Formula : C6H10O2
- Molecular Weight : 114.15 g/mol
- Structure : Contains a methoxy group attached to a pentenone structure.
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Estrogen Receptor Modulation :
- This compound has been shown to bind to estrogen receptors (ER), specifically ESR1 and ESR2. This binding can lead to transcriptional activation of estrogen-responsive genes, influencing cellular proliferation and differentiation in target tissues .
- The compound exhibits a significant affinity for ERs, comparable to that of natural estrogens, which suggests its potential role in hormone-related therapies .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Case Studies
- Cell Culture Studies :
- Animal Models :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
